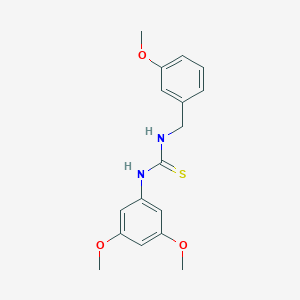
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, also known as DM-235, is a synthetic compound that belongs to the class of thioureas. DM-235 has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been found to have antioxidant properties, which may help protect neurons from oxidative damage. In addition, 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been found to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to conduct experiments and to obtain consistent results. However, one limitation of using 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Direcciones Futuras
There are several future directions for scientific research on 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is to better understand its mechanism of action, which could lead to the development of more targeted therapies. Additionally, future research could focus on developing more efficient synthesis methods for 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, which could make it more accessible for scientific research.
Métodos De Síntesis
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethoxyaniline with 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate to form the Schiff base. The Schiff base is then reacted with thiourea in ethanol to form 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea. The purity of the final product can be increased through recrystallization.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been studied for its potential as a neuroprotective agent and as a treatment for neuropathic pain.
Propiedades
Nombre del producto |
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea |
|---|---|
Fórmula molecular |
C17H20N2O3S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-(3,5-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-14-6-4-5-12(7-14)11-18-17(23)19-13-8-15(21-2)10-16(9-13)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Clave InChI |
OWFLLXCVNXRETR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2=CC(=CC(=C2)OC)OC |
SMILES canónico |
COC1=CC=CC(=C1)CNC(=S)NC2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)



![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)



![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)


